4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
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Overview
Description
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is an organic compound with the molecular formula C11H9NO5 It is characterized by the presence of a nitrophenyl group attached to an oxane-2,6-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxane-2,6-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxane-2,6-dione ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(3-nitrophenyl)oxane-2,6-dione
- 4-Methyl-4-(2-nitrophenyl)oxane-2,6-dione
- 4-Methyl-4-(4-aminophenyl)oxane-2,6-dione
Uniqueness
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the oxane-2,6-dione ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-4-(4-nitrophenyl)oxane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-12(6-10(14)18-11(15)7-12)8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRSZCCNPGNON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697957 |
Source
|
Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19244-22-5 |
Source
|
Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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